N-ethyl-3-methylpyridin-2-amine

Description

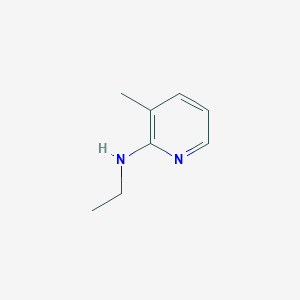

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-9-8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVXXITYAVIOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N Ethyl 3 Methylpyridin 2 Amine and Its Precursors

Strategies for the Construction of the 2-Amino-3-methylpyridine (B33374) Core

The synthesis of the central 2-amino-3-methylpyridine scaffold is a critical precursor step. This can be achieved through several routes, primarily involving the introduction of an amino group onto a pre-functionalized pyridine (B92270) ring.

Amination Reactions of Substituted Halogenopyridines (e.g., Copper-Catalyzed Aminations)

A foundational method for forming C-N bonds in aromatic systems is the amination of aryl halides. Copper-catalyzed reactions, in particular, offer a direct route to aminopyridines from their halogenated counterparts. The starting material for this approach would typically be a 2-halo-3-methylpyridine, such as 2-chloro- or 2-bromo-3-methylpyridine.

The reaction mechanism generally involves the oxidative addition of the copper(I) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While palladium catalysis is more common for C-N coupling (see Buchwald-Hartwig amination), copper catalysis presents a more cost-effective alternative. Research into copper-mediated C-H amination of 2-phenylpyridine (B120327) derivatives using Cu(OAc)₂ as a promoter highlights the utility of copper in forming C-N bonds on the pyridine ring. thieme-connect.de The synthesis of stable copper(II) complexes with 2-halo-3-methylpyridine ligands further demonstrates the interaction between these precursors and copper catalysts. rsc.org

Table 1: Illustrative Conditions for Copper-Catalyzed Amination of Aryl Halides This table presents generalized conditions based on copper-catalyzed amination reactions for related substrates, providing a template for the synthesis of 2-amino-3-methylpyridine.

| Parameter | Typical Reagents/Conditions | Reference Principle |

|---|---|---|

| Starting Material | 2-Bromo-3-methylpyridine | rsc.org |

| Amine Source | Ammonia, Benzophenone imine, or L-proline | thieme-connect.de |

| Copper Catalyst | CuI, Cu₂O, or Cu(OAc)₂ | thieme-connect.de |

| Ligand | 1,10-Phenanthroline, L-proline | thieme-connect.de |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | thieme-connect.de |

| Solvent | DMF, Dioxane, Toluene (B28343) | thieme-connect.de |

| Temperature | 80 - 120 °C | thieme-connect.de |

Ring Functionalization through Regioselective Methylation

An alternative strategy involves introducing the methyl group onto a pre-existing aminopyridine ring. The challenge lies in achieving regioselectivity to ensure methylation at the C3 position. Direct electrophilic aromatic substitution on 2-aminopyridine (B139424) is often difficult to control.

A more controlled approach involves the functionalization of pyridine N-oxides. The N-oxide group activates the pyridine ring for certain transformations and can direct substituents to specific positions. thieme-connect.comthieme-connect.com For instance, a process for preparing 2-amino-5-methylpyridine (B29535) starts with 3-methyl-pyridine 1-oxide. google.com A similar strategy could be envisioned where a 2-aminopyridine N-oxide is selectively methylated. However, a more common route is to start with a pre-methylated precursor like 3-methylpyridine (B133936) (β-picoline), which is commercially available. This precursor can then be aminated.

One of the classic methods for aminating a pyridine ring is the Chichibabin reaction, though it often lacks regioselectivity with substituted pyridines and requires harsh conditions. A more modern and highly regioselective method for the synthesis of 2-aminopyridines involves activating the pyridine N-oxide with an agent like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a nucleophile, which can lead to the formation of an N-(2-pyridyl)pyridinium salt. thieme-connect.comthieme-connect.com Subsequent hydrolysis or reaction with an amine source furnishes the 2-aminopyridine product with high regioselectivity. thieme-connect.comthieme-connect.com Starting with 3-methylpyridine N-oxide, this method could provide a viable route to 2-amino-3-methylpyridine.

N-Alkylation Approaches to Introduce the Ethyl Moiety

Once the 2-amino-3-methylpyridine core is synthesized, the final step is the introduction of the ethyl group onto the primary amine.

Direct Alkylation of Aminopyridines

Direct N-alkylation is a common method for synthesizing secondary amines. wikipedia.org This reaction involves treating 2-amino-3-methylpyridine with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, typically in the presence of a base to neutralize the acid byproduct. wikipedia.org A significant challenge in direct alkylation is preventing overalkylation, which would lead to the formation of the tertiary amine, N,N-diethyl-3-methylpyridin-2-amine, and potentially a quaternary ammonium (B1175870) salt. wikipedia.org

Controlling the stoichiometry of the reactants and choosing appropriate reaction conditions (e.g., temperature, solvent, and base) are key to maximizing the yield of the desired secondary amine. A patent describes a process for the N-alkylation of aminopyridines using a heterogeneous catalyst, which could offer improved selectivity for mono-alkylation. google.com Another approach uses arylmethyl alcohols as alkylating agents in the presence of ruthenium(II) complexes, which selectively alkylates the amino group of 2-aminopyridine. researchgate.net

Table 2: Typical Conditions for Direct N-Alkylation of 2-Amino-3-methylpyridine

| Parameter | Typical Reagents/Conditions | Reference Principle |

|---|---|---|

| Starting Material | 2-Amino-3-methylpyridine | wikipedia.orgresearchgate.net |

| Ethylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate, Ethylene oxide | wikipedia.org |

| Base | NaH, K₂CO₃, Et₃N, KOtBu | researchgate.netacs.org |

| Solvent | DMF, Acetonitrile, THF | wikipedia.orgacs.org |

| Temperature | Room Temperature to 80 °C | researchgate.net |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and high efficiency. wikipedia.orgorganic-chemistry.org To synthesize N-ethyl-3-methylpyridin-2-amine, this strategy would involve coupling a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine) with ethylamine.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the N-arylated amine and regenerate the Pd(0) catalyst. acsgcipr.org The success of the Buchwald-Hartwig amination heavily relies on the choice of phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, are highly effective at promoting the key steps of the catalytic cycle. youtube.com

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination This table outlines catalyst systems applicable to the coupling of an aryl halide with a primary amine like ethylamine.

| Palladium Precatalyst | Ligand | Base | Reference Principle |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOt-Bu, K₃PO₄ | organic-chemistry.orgyoutube.com |

| Pd(OAc)₂ | BINAP, DPPF | Cs₂CO₃, NaOt-Bu | wikipedia.orgacsgcipr.org |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi, t-BuONa | nih.gov |

| (XPhos)Pd G3 | (Integrated Ligand) | LHMDS, K₂CO₃ | youtube.com |

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in Several of these principles can be applied to the synthesis of N-ethyl-3-methylpyridin-2-amine.

Atom Economy: Reactions like the Buchwald-Hartwig amination and direct alkylation are addition/substitution reactions that can have high atom economy, especially when compared to multi-step routes involving protecting groups.

Use of Catalysis: Both copper-catalyzed and palladium-catalyzed reactions are prime examples of catalysis, which reduces the need for stoichiometric reagents. researchgate.netijpsonline.com

Safer Solvents and Reagents: Research is ongoing to replace traditional volatile organic solvents (VOCs) like toluene and DMF with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the synthesis of pyridine derivatives. nih.govnih.gov One study demonstrated that microwave irradiation for a one-pot synthesis of pyridine derivatives reduced reaction times from hours to minutes and increased yields compared to conventional heating. nih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single one-pot procedure, such as in multicomponent reactions, reduces the need for intermediate purification steps, saving time, solvents, and energy. nih.govnih.gov

By integrating these green chemistry principles, the synthesis of N-ethyl-3-methylpyridin-2-amine and its precursors can be made more efficient, cost-effective, and environmentally benign. rasayanjournal.co.inresearchgate.net

Scale-Up Considerations and Process Optimization in N-ethyl-3-methylpyridin-2-amine Synthesis

The industrial production of N-ethyl-3-methylpyridin-2-amine necessitates a robust, efficient, and economically viable synthetic process. Transitioning from laboratory-scale synthesis to large-scale manufacturing introduces a unique set of challenges that must be addressed through careful process optimization. Key considerations include the availability and cost of starting materials, the efficiency of each synthetic step, reaction conditions, safety protocols, and the purification of intermediates and the final product.

The primary route to N-ethyl-3-methylpyridin-2-amine involves the N-alkylation of the key precursor, 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). Therefore, optimizing the synthesis of this precursor is as crucial as the final ethylation step.

Optimization of Precursor Synthesis: 2-amino-3-methylpyridine

A common industrial route to 2-amino-3-methylpyridine begins with 3-methylpyridine (3-picoline). The process typically involves chlorination to produce a mixture of chlorinated picolines, followed by separation and amination. A significant challenge in this process is the formation of isomers, primarily 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine (B98176). google.com The boiling points of these isomers are very close, making their separation by standard distillation difficult and energy-intensive on a large scale.

Process optimization at this stage focuses on two main strategies:

Selective Chlorination: Developing catalytic systems or reaction conditions that favor the formation of the desired 2-chloro-3-methylpyridine isomer over the 2-chloro-5-methylpyridine isomer.

The optimization of this hydrodechlorination step involves fine-tuning several parameters, as illustrated in the following table which is based on data from patent literature for this separation. google.com

Table 1: Optimization of Selective Hydrodechlorination for 2-chloro-3-methylpyridine Purification This interactive table summarizes the reaction conditions for the selective removal of 2-chloro-5-methylpyridine from an isomeric mixture.

Detailed Investigations into Chemical Reactivity and Mechanistic Pathways of N Ethyl 3 Methylpyridin 2 Amine

Nucleophilic Reactivity of the Exocyclic Amine Group

The exocyclic N-ethylamino group is a key functional group that dictates a significant portion of the molecule's reactivity. As a secondary amine, its nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

The secondary amine functionality of N-ethyl-3-methylpyridin-2-amine readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This nucleophilic acyl substitution reaction results in the formation of stable tertiary amides. libretexts.org The reaction proceeds rapidly, often at room temperature, and is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). libretexts.org The lone pair on the amide nitrogen of the product is delocalized by resonance with the carbonyl group, making it significantly less nucleophilic than the starting amine and thus preventing over-acylation. libretexts.org

The general transformation can be represented as: C₅H₃N(CH₃)(NHEt) + R-CO-L → C₅H₃N(CH₃)(N(Et)COR) + HL (where L is a leaving group, typically Cl or OCOR)

| Acylating Agent | Reagent Name | Product Name |

|---|---|---|

| CH₃COCl | Acetyl chloride | N-ethyl-N-(3-methylpyridin-2-yl)acetamide |

| (CH₃CO)₂O | Acetic anhydride (B1165640) | N-ethyl-N-(3-methylpyridin-2-yl)acetamide |

| C₆H₅COCl | Benzoyl chloride | N-ethyl-N-(3-methylpyridin-2-yl)benzamide |

While primary amines react with aldehydes and ketones to form imines (Schiff bases), secondary amines like N-ethyl-3-methylpyridin-2-amine react to form enamines if an α-hydrogen is present on the carbonyl compound, or they can form iminium salts. The reaction of secondary amines with aldehydes and ketones is a cornerstone of organic synthesis. latech.edulibretexts.org The condensation is typically acid-catalyzed, which protonates the carbonyl oxygen, enhancing its electrophilicity for the attack by the amine nucleophile. libretexts.org Subsequent dehydration of the resulting carbinolamine intermediate leads to the final product. libretexts.org Schiff bases derived from heterocyclic amines are widely used as ligands in coordination chemistry. dergipark.org.trmdpi.com

The formation of an iminium salt from a secondary amine and a carbonyl compound can be depicted as: R₂NH + R'COR'' ⇌ [R₂N=CR'R'']⁺ + H₂O

| Carbonyl Compound | Reagent Name | Product Name |

|---|---|---|

| HCHO | Formaldehyde | N-ethyl-N-methylene-3-methylpyridin-2-aminium |

| CH₃CHO | Acetaldehyde | N-ethylidene-N-ethyl-3-methylpyridin-2-aminium |

| (CH₃)₂CO | Acetone | N-ethyl-N-(propan-2-ylidene)-3-methylpyridin-2-aminium |

| C₆H₅CHO | Benzaldehyde | N-benzylidene-N-ethyl-3-methylpyridin-2-aminium |

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. While typically generated from imidazolium (B1220033) or triazolium salts, a theoretical pathway for NHC generation involving N-ethyl-3-methylpyridin-2-amine can be postulated. This would first require the formation of a pyridinium (B92312) salt by N-alkylation of the endocyclic pyridine nitrogen. Subsequent deprotonation of the C-H bond at the 2-position, now activated by the adjacent positively charged nitrogen, by a strong base could, in principle, generate an NHC. However, this pathway is not commonly reported for simple aminopyridines and represents a hypothetical transformation based on general NHC synthesis principles.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com When substitution does occur, it preferentially happens at the 3- and 5-positions. youtube.com

In N-ethyl-3-methylpyridin-2-amine, the ring is substituted with two electron-donating groups: the N-ethylamino group at position 2 and the methyl group at position 3.

N-ethylamino group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 3 and 5).

Methyl group: This is a weaker activating group and directs to its ortho and para positions (positions 2, 4, and 6).

The combined influence of these groups, along with steric hindrance, determines the regioselectivity. The highly activating amino group is the dominant directing group. It strongly activates position 5 (para) and position 3 (ortho). Since position 3 is already substituted, electrophilic attack is overwhelmingly favored at the C-5 position. Attack at C-4 or C-6 is less favorable due to the weaker directing effect of the methyl group and the deactivating effect of the nearby ring nitrogen. The reaction mechanism involves the attack of the aromatic ring on an electrophile (E+) to form a resonance-stabilized cationic intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-ethyl-3-methyl-5-nitropyridin-2-amine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-N-ethyl-3-methylpyridin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 2-(Ethylamino)-5-methylpyridine-5-sulfonic acid |

Reactivity of the Methyl Substituent at the 3-Position

The reactivity of a methyl group on a pyridine ring is position-dependent. Methyl groups at the 2- and 4-positions have acidic protons because the corresponding carbanion is stabilized by resonance involving the ring nitrogen. A methyl group at the 3-position, as in N-ethyl-3-methylpyridin-2-amine, lacks this direct resonance stabilization, making its protons less acidic and the group generally less reactive.

However, the 3-methyl group can still undergo certain transformations, typically under more forcing conditions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hot nitric acid, can oxidize the methyl group to a carboxylic acid. This is a common industrial method for producing nicotinic acid derivatives from 3-methylpyridine (B133936) (3-picoline). wikipedia.org

Free-Radical Halogenation: Under UV light or with a radical initiator, the methyl group can undergo free-radical halogenation to yield a halomethylpyridine derivative.

Metal-Catalyzed Transformations and Coordination Chemistry

Aminopyridine derivatives are excellent ligands in coordination chemistry due to the presence of two potential donor sites: the sp²-hybridized ring nitrogen and the sp³-hybridized exocyclic amino nitrogen. N-ethyl-3-methylpyridin-2-amine can act as a bidentate ligand, coordinating to a metal ion through both nitrogen atoms to form a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The ability to form stable complexes makes this ligand suitable for various applications in catalysis and materials science. researchgate.net Schiff bases derived from aminopyridines and their metal complexes, in particular, have been studied for their catalytic activity. mdpi.com The steric and electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring or the amine, which in turn influences the properties of the metal complex.

| Metal Ion | Typical Coordination Number | Potential Complex Geometry |

|---|---|---|

| Cu²⁺ | 4, 6 | Square planar, Octahedral |

| Ni²⁺ | 4, 6 | Square planar, Octahedral |

| Zn²⁺ | 4 | Tetrahedral |

| Pd²⁺ | 4 | Square planar |

| Pt²⁺ | 4 | Square planar |

Cross-Coupling Reactions Utilizing Pyridine Derivatives

Cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aminopyridine derivatives, including structures related to N-ethyl-3-methylpyridin-2-amine, are valuable substrates in these processes, particularly in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. wikipedia.orgnih.govwikipedia.org

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. youtube.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The efficiency and substrate scope of the reaction are highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the key steps of the cycle. youtube.com Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields. youtube.com

The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon (C-C) bonds by reacting an organoboron species with an organohalide, catalyzed by a palladium(0) complex. nih.govwikipedia.org This reaction is widely used for synthesizing biaryl compounds and is noted for its tolerance of a wide range of functional groups. nih.gov For pyridine derivatives, a halo-substituted pyridine can be coupled with a boronic acid. The mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound (activated by a base), and concluding with reductive elimination to form the new C-C bond. wikipedia.org

While specific studies on N-ethyl-3-methylpyridin-2-amine are not extensively documented in publicly available literature, research on analogous aminopyridine systems demonstrates their utility in these transformations. For instance, studies on bromo-substituted methylpyridinamines have shown successful Suzuki coupling with various arylboronic acids to produce novel pyridine derivatives in moderate to good yields. nih.govresearchgate.net

C-H Activation Studies

Direct C-H activation is an increasingly important strategy in organic synthesis, offering an atom-economical way to form new bonds by functionalizing otherwise inert C-H bonds. The N-ethyl-3-methylpyridin-2-amine scaffold is a substrate of interest for such transformations. The amino group, particularly after N-arylation, can act as a directing group, facilitating the selective functionalization of C-H bonds at positions ortho to the directing group on the aryl ring or on the pyridine ring itself. nih.gov

Transition metals like palladium and rhodium are commonly used to catalyze these reactions. nih.gov The general mechanism involves the coordination of the directing group (the pyridyl nitrogen or the N-aryl amine) to the metal center. This brings the catalyst into close proximity to a specific C-H bond, enabling its cleavage through processes like concerted metalation-deprotonation or oxidative addition. The resulting metallacyclic intermediate can then react with a coupling partner to form the functionalized product.

The N-aryl-2-aminopyridine framework, which can be synthesized from precursors like N-ethyl-3-methylpyridin-2-amine via Buchwald-Hartwig amination, is particularly effective in directing C-H activation. nih.govnih.gov The bidentate coordination of the pyridyl nitrogen and the amine nitrogen to the metal catalyst forms a stable five- or six-membered metallacycle, which is key to achieving high reactivity and selectivity in C-H functionalization reactions such as arylation, alkenylation, and acylation. nih.gov This approach allows for the efficient construction of complex, polycyclic heteroaromatic systems.

Kinetic and Thermodynamic Aspects of N-ethyl-3-methylpyridin-2-amine Reactions

A detailed quantitative analysis of the kinetic and thermodynamic parameters for reactions involving N-ethyl-3-methylpyridin-2-amine is not widely reported. However, general principles from studies of related cross-coupling reactions provide significant insight into the factors governing their feasibility and rate.

Advanced Spectroscopic and Crystallographic Elucidation of N Ethyl 3 Methylpyridin 2 Amine Structures

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR Techniques) for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-ethyl-3-methylpyridin-2-amine, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of N-ethyl-3-methylpyridin-2-amine is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the ethyl group. The chemical shifts of the pyridyl protons are influenced by the electron-donating amino group and the methyl substituent. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in N-ethyl-3-methylpyridin-2-amine will give rise to a separate resonance. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the electronic effects of the substituents. For instance, sp³-hybridized carbons, like those in the ethyl and methyl groups, generally absorb in the 0-90 ppm range, while sp²-hybridized carbons of the pyridine ring absorb further downfield, typically between 110-220 ppm. libretexts.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals. COSY spectra would reveal the coupling between adjacent protons, confirming the structure of the ethyl group and the relative positions of protons on the pyridine ring. HSQC would correlate each proton signal with its directly attached carbon atom, providing a definitive map of the molecule's C-H framework.

Conformational analysis, particularly concerning the orientation of the ethyl group relative to the pyridine ring, can also be investigated using advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about through-space proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-ethyl-3-methylpyridin-2-amine and Related Compounds

| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-ethyl-3-methylpyridin-2-amine | Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| N-H | Variable | - | |

| Ethyl-CH₂ | ~3.3 (q) | ~40 | |

| Ethyl-CH₃ | ~1.3 (t) | ~15 | |

| Pyridine-CH₃ | ~2.4 (s) | ~18 | |

| 3-Ethylpyridine chemicalbook.com | Pyridine-H | 7.16 - 8.44 | - |

| Ethyl-CH₂ | 2.617 | - | |

| Ethyl-CH₃ | 1.236 | - | |

| N-Ethyl-3-methylaniline chemicalbook.com | Aromatic-H | 6.5 - 7.2 | - |

| N-H | ~3.5 | - | |

| Ethyl-CH₂ | ~3.1 (q) | - | |

| Ethyl-CH₃ | ~1.2 (t) | - | |

| Aryl-CH₃ | ~2.3 (s) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of N-ethyl-3-methylpyridin-2-amine is expected to exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak band in the range of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aromatic amines are usually observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching bands would be present above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The N-H wagging vibration for a secondary amine is also expected in the 910-665 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. This technique is particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with FT-IR measurements.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of the observed bands. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for N-ethyl-3-methylpyridin-2-amine and Related Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | orgchemboulder.com |

| Wag | 910 - 665 | orgchemboulder.com | |

| Aromatic C-N | Stretch | 1335 - 1250 | orgchemboulder.com |

| Aliphatic C-N | Stretch | 1250 - 1020 | orgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 | |

| Aliphatic C-H | Stretch | < 3000 | |

| C=C, C=N (Pyridine ring) | Stretch | ~1600 | mdpi.com |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For N-ethyl-3-methylpyridin-2-amine (C₈H₁₂N₂), the expected monoisotopic mass is approximately 136.1000 Da. HRMS can confirm this with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For N-ethyl-3-methylpyridin-2-amine, this could lead to the loss of a methyl radical (CH₃•) from the ethyl group, resulting in a fragment ion. Another likely fragmentation is the loss of an ethyl radical (C₂H₅•). The fragmentation of the pyridine ring itself can also produce characteristic ions. The molecular ion peak ([M]⁺) is expected to be observed, and due to the presence of two nitrogen atoms, it will have an even mass-to-charge ratio, consistent with the nitrogen rule.

Table 3: Predicted Mass Spectrometry Fragments for N-ethyl-3-methylpyridin-2-amine

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [C₈H₁₂N₂]⁺ | Molecular Ion | 136 | Ionization of the parent molecule |

| [C₇H₉N₂]⁺ | [M - CH₃]⁺ | 121 | Loss of a methyl radical from the ethyl group |

| [C₆H₇N₂]⁺ | [M - C₂H₅]⁺ | 107 | Loss of an ethyl radical |

| [C₅H₅N]⁺ | Pyridinium-type fragment | 79 | Cleavage of the N-ethyl and methyl groups |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For N-ethyl-3-methylpyridin-2-amine, this technique would provide precise bond lengths, bond angles, and torsional angles. A key aspect of the solid-state structure is the nature of intermolecular interactions. Hydrogen bonding is expected to play a significant role, with the N-H group of the amine acting as a hydrogen bond donor and the nitrogen atom of the pyridine ring or the amino group of a neighboring molecule acting as an acceptor. These interactions can lead to the formation of specific supramolecular architectures, such as chains or networks. nih.govmdpi.com In some related structures, intramolecular hydrogen bonds between the amino proton and a nitrogen or oxygen atom have also been observed. nih.gov Chalcogen bonding, a non-covalent interaction involving a chalcogen atom (like sulfur or oxygen), is not directly applicable to N-ethyl-3-methylpyridin-2-amine itself but has been observed in analogous thiazole (B1198619) derivatives, highlighting the diverse range of intermolecular forces that can be present in similar heterocyclic systems. nih.gov

Analysis of Solid Solutions and Polymorphism of N-ethyl-3-methylpyridin-2-amine Analogues

Computational and Theoretical Chemistry Investigations of N Ethyl 3 Methylpyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the properties of N-ethyl-3-methylpyridin-2-amine at the electronic level. DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the molecular properties of organic compounds, including substituted pyridines. ias.ac.inresearchgate.netresearchgate.netnih.gov These calculations are typically performed with a basis set, such as 6-311G+(d,p) or higher, to ensure a reliable description of the electronic distribution. ias.ac.inijcce.ac.ir

Electronic structure analysis is crucial for predicting a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. cancer.govresearchgate.netyoutube.com For N-ethyl-3-methylpyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, specifically involving the lone pair of the exocyclic nitrogen and the π-system of the ring. The LUMO would likely be a π* anti-bonding orbital distributed over the pyridine (B92270) ring. DFT calculations can precisely map these orbitals and quantify the energy gap. ias.ac.indergipark.org.tr

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to calculate the partial atomic charges on each atom. This reveals the electron distribution across the molecule, identifying electrophilic (positive) and nucleophilic (negative) centers. In N-ethyl-3-methylpyridin-2-amine, the nitrogen atoms are expected to carry negative partial charges, making them potential sites for protonation or interaction with electrophiles, while the hydrogen atoms of the amino group would be positively charged. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: The MEP provides a visual representation of the molecule's charge distribution, mapping the electrostatic potential onto the electron density surface. acs.orgnumberanalytics.comlibretexts.org Color-coding reveals regions of varying potential: red indicates negative potential (electron-rich, attractive to electrophiles), blue indicates positive potential (electron-poor, attractive to nucleophiles), and green indicates neutral potential. proteopedia.org For this molecule, the MEP map would likely show a region of strong negative potential around the pyridinic nitrogen atom and the amino nitrogen, highlighting them as the primary sites for electrophilic attack. The hydrogens on the amino group would be associated with a region of positive potential. nih.gov

Table 1: Conceptual Summary of Electronic Structure Analysis This table illustrates the type of information that would be obtained from a full DFT analysis.

| Parameter | Information Provided | Predicted Location/Value for N-ethyl-3-methylpyridin-2-amine |

|---|---|---|

| HOMO Energy | Electron-donating ability | High energy, localized on the amino group and pyridine π-system |

| LUMO Energy | Electron-accepting ability | Low energy, π* orbital of the pyridine ring |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A moderate gap, suggesting potential reactivity |

| NBO/Mulliken Charges | Location of charged centers | Negative charge on N atoms; positive charge on amino H atoms |

| MEP Map | Reactive sites for electrophiles/nucleophiles | Red (negative) region near N atoms; Blue (positive) region near amino H |

Computational methods can perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the ethyl group relative to the plane of the pyridine ring. This allows for the identification of energy minima, corresponding to stable rotamers, and energy maxima, corresponding to transition states between them. For N-ethyl-3-methylpyridin-2-amine, steric hindrance between the ethyl group and the methyl group at position 3 would significantly influence the stability of different rotamers.

Table 2: Hypothetical Rotameric Stability Analysis This table is a hypothetical representation of results from a conformational analysis.

| Rotamer | Dihedral Angle (C3-C2-N-C_ethyl) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Reference) | Most Stable |

| Syn-periplanar | ~0° | +5.8 | Least Stable (High steric clash) |

| Gauche | ~60° | +1.5 | Moderately Stable |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions is often high enough to help assign experimental spectra and distinguish between isomers. stenutz.eursc.org

UV-Vis Absorption Maxima: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). dergipark.org.tr This method calculates the energies of electronic transitions from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The results can predict the maximum absorption wavelength (λ_max), providing insight into the electronic structure and color properties of the molecule. ijcce.ac.ir

Table 3: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical data is compared with experimental findings. Values are for illustrative purposes.

| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2 Chemical Shift (ppm) | 158.5 | 159.2 |

| ¹H NMR | N-H Chemical Shift (ppm) | 5.4 | 5.2 |

| UV-Vis | λ_max (nm) | 285 | 288 |

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to explore its behavior over time. acs.org MD applies classical mechanics to model the movements of atoms in a molecule and its interactions with a surrounding environment, such as a solvent. nih.govnih.gov For N-ethyl-3-methylpyridin-2-amine, an MD simulation could model its tumbling in solution, the flexibility of the ethyl group, and the formation and breaking of hydrogen bonds with water molecules. This provides a dynamic picture of its solvation and conformational flexibility, which are crucial for understanding its macroscopic properties and interactions in a biological context.

Theoretical Modeling of Reaction Mechanisms and Transition State Energies

DFT calculations are instrumental in elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and calculating the energies of all intermediates and, crucially, the transition states (TS). rsc.org The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.

For N-ethyl-3-methylpyridin-2-amine, a secondary amine, a common reaction is N-alkylation. masterorganicchemistry.comwikipedia.org A theoretical study of its reaction with an alkyl halide (e.g., methyl iodide) would involve calculating the free energy profile for the nucleophilic substitution (S_N2) reaction. nih.gov This would confirm the stepwise or concerted nature of the mechanism and explain factors influencing its rate and selectivity. nih.govresearchgate.net Such models can also predict the outcomes of other reactions, such as nucleophilic aromatic substitution (S_NAr) on the pyridine ring under certain conditions. researchgate.netpearson.com

Structure-Reactivity Relationship Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity or biological activity. wjpsonline.comscispace.com These models rely on computational descriptors derived from the molecular structure. nih.govchemrevlett.comchemrevlett.com DFT and other computational methods can generate a wide array of these descriptors.

Table 4: Common Computational Descriptors for QSAR Studies

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes electronic character, polarity, and sites for interaction |

| Steric/Topological | Molecular weight, Surface area, Volume, Ovality | Describes the size and shape of the molecule |

| Thermodynamic | Heat of formation, Solvation energy | Describes stability and solubility |

For a series of related aminopyridine derivatives, these descriptors could be calculated and correlated with an experimentally measured property, such as reaction rate or binding affinity to a biological target. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties.

N Ethyl 3 Methylpyridin 2 Amine As a Ligand and Catalyst in Chemical Synthesis

Coordination Chemistry and Metal Complexation

The ability of N-ethyl-3-methylpyridin-2-amine to form stable complexes with a variety of metal ions is central to its utility in chemistry. The presence of both a pyridine (B92270) ring nitrogen and an exocyclic amino group provides multiple coordination sites, allowing for diverse bonding modes.

Design Principles for N-ethyl-3-methylpyridin-2-amine Derived Ligands

The design of ligands derived from N-ethyl-3-methylpyridin-2-amine is guided by several key principles aimed at tailoring their properties for specific applications in catalysis and materials science. The fundamental structure, featuring a pyridine nitrogen and an adjacent ethylamino group, offers a bidentate chelation motif. The methyl group at the 3-position of the pyridine ring introduces steric hindrance, which can influence the geometry and stability of the resulting metal complexes.

Modifications to this basic scaffold can be envisioned to fine-tune the ligand's characteristics. For instance, the introduction of chiral centers, either on the ethyl group or at other positions of the pyridine ring, is a critical strategy for developing ligands for asymmetric catalysis. The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring, thereby altering the Lewis basicity of the nitrogen donors and influencing the catalytic activity of the corresponding metal complex.

Furthermore, the principles of ligand design extend to creating multidentate ligands by incorporating additional donor moieties. This can lead to the formation of more stable and well-defined metal complexes with specific coordination geometries. The interplay between steric and electronic factors is a crucial consideration in the rational design of these ligands to achieve desired catalytic performance and selectivity.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving aminopyridine ligands is a well-established area of research. While specific studies on N-ethyl-3-methylpyridin-2-amine are not extensively documented, the synthesis and characterization of complexes with the closely related ligand, 2-amino-3-methylpyridine (B33374), provide significant insights.

Spectroscopic techniques are also vital in characterizing these complexes. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the N-H bond of the amino group. UV-Visible spectroscopy offers information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion.

Based on studies with analogous ligands, it can be inferred that N-ethyl-3-methylpyridin-2-amine would readily form complexes with a range of transition metals. The synthetic methodologies would likely involve the direct reaction of the ligand with a metal salt in a suitable solvent.

Table 1: Crystallographic Data for a Representative 2-amino-3-methylpyridine Complex

| Parameter | [Ag(2-amino-3-methylpyridine)₂(NO₃)] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data inferred from studies on the closely related 2-amino-3-methylpyridine ligand. mdpi.com

Investigation of Coordination Modes and Stereochemistry

The coordination behavior of N-ethyl-3-methylpyridin-2-amine is expected to be versatile, primarily dictated by the nature of the metal ion and the reaction conditions. Drawing parallels from 2-amino-3-methylpyridine, several coordination modes can be anticipated. mdpi.com

A common mode of coordination is through the endocyclic pyridine nitrogen atom, which is a strong nucleophilic center. mdpi.com In the case of a 1:2 metal-to-ligand ratio, two ligand molecules can coordinate to the metal center, resulting in complexes such as [M(L)₂X₂].

Furthermore, the exocyclic amino group can also participate in coordination. In some instances, the 2-amino-3-methylpyridine ligand has been observed to act as a bridging ligand, where the pyridine nitrogen coordinates to one metal center and the amino group bridges to another, leading to the formation of polymeric structures. mdpi.com This bridging capability is an important aspect of its coordination chemistry.

Applications in Homogeneous Catalysis

The metal complexes of N-ethyl-3-methylpyridin-2-amine hold potential as catalysts in a variety of homogeneous catalytic reactions, owing to the tunable electronic and steric environment around the metal center.

Catalytic Activity in Cross-Coupling and C-H Activation Reactions

While direct catalytic applications of N-ethyl-3-methylpyridin-2-amine are not extensively reported, the broader class of N-aryl-2-aminopyridines has been shown to be effective in transition metal-catalyzed cross-coupling reactions. rsc.org These ligands can form stable complexes with metals like palladium, rhodium, and copper, which are active catalysts for reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. rsc.org The pyridine nitrogen can act as a directing group, facilitating the activation of nearby C-H bonds, a key step in many catalytic cycles.

For instance, palladium complexes of aminopyridine derivatives have been utilized in Suzuki cross-coupling reactions to form C-C bonds. mdpi.commdpi.com The N-ethyl-3-methylpyridin-2-amine ligand could potentially be employed in similar transformations. The ethyl group on the amine and the methyl group on the pyridine ring would influence the solubility, stability, and catalytic activity of the resulting palladium complex.

Furthermore, the field of C-H activation has seen the use of pyridine-containing directing groups to achieve regioselective functionalization of organic molecules. The N-ethyl-3-methylpyridin-2-amine ligand could be designed to participate in such reactions, where the metal center, coordinated to the pyridine, would activate a specific C-H bond for subsequent coupling with another reactant.

Role in Asymmetric Catalysis with Chiral Analogues

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral analogues of N-ethyl-3-methylpyridin-2-amine represent a promising class of ligands for this purpose. Chirality can be introduced into the ligand framework in several ways, for example, by using a chiral amine precursor or by modifying the pyridine ring with a chiral substituent.

These chiral ligands can be used to create an asymmetric environment around a metal center. nih.gov When a prochiral substrate coordinates to this chiral metal complex, the subsequent catalytic transformation can proceed with high enantioselectivity, favoring the formation of one enantiomer over the other.

Chiral amine and pyridine derivatives have found widespread application in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. princeton.eduscispace.com By analogy, chiral versions of N-ethyl-3-methylpyridin-2-amine could be effective ligands in similar catalytic systems. The design of these chiral analogues would focus on creating a well-defined chiral pocket around the metal's active site to maximize stereochemical control. The development of such chiral ligands derived from N-ethyl-3-methylpyridin-2-amine opens up possibilities for new and efficient asymmetric catalytic transformations.

Synthesis and Reactivity of N Ethyl 3 Methylpyridin 2 Amine Derivatives and Analogues

Structural Modifications at the N-Ethyl Moiety and their Chemical Consequences

The N-ethyl group of N-ethyl-3-methylpyridin-2-amine represents a key site for structural modification, with N-dealkylation being a primary and significant transformation. This reaction, which can be accomplished through various chemical and enzymatic methods, results in the removal of the ethyl group to yield the parent amine, 2-amino-3-methylpyridine (B33374). nih.govnih.gov

Mechanistically, chemical N-dealkylation can be achieved using reagents like chloroformates followed by hydrolysis. nih.gov In biological systems, this transformation is often catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.comsemanticscholar.org The process typically involves an initial hydroxylation at the carbon atom adjacent to the nitrogen (the α-carbon), forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to the dealkylated amine and acetaldehyde. mdpi.comsemanticscholar.org

Table 1: Potential Reactions at the N-Ethyl Moiety

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|

| N-Dealkylation | 1. Chloroformates (e.g., CICO₂R) 2. Hydrolysis (e.g., Zn/HCOOH) | 2-Amino-3-methylpyridine | A common synthetic transformation for removing N-alkyl groups. nih.gov | | Oxidative N-Dealkylation | Cytochrome P450 enzymes | 2-Amino-3-methylpyridine, Acetaldehyde | A key metabolic pathway. mdpi.comsemanticscholar.org | | N-Oxidation | Oxidizing agents (e.g., mCPBA) | N-ethyl-3-methylpyridin-2-amine N-oxide | Potential reaction, though the pyridine (B92270) nitrogen is also a site for oxidation. |

Introduction of Diverse Substituents onto the Pyridine Ring and their Impact on Reactivity Profiles

The pyridine ring of N-ethyl-3-methylpyridin-2-amine is susceptible to electrophilic substitution, with the position of the incoming substituent being directed by the existing amino and methyl groups. Both the N-ethylamino group (a strong activating, ortho-, para-director) and the methyl group (a weak activating, ortho-, para-director) influence the regioselectivity of these reactions.

The powerful activating effect of the amino group primarily directs electrophiles to the C5 position (para to the amino group). The C4 position is sterically hindered by the adjacent methyl group at C3 and the N-ethylamino group at C2. Therefore, electrophilic aromatic substitution reactions such as nitration and halogenation are expected to occur predominantly at the C5 position. For instance, nitration with a mixture of nitric and sulfuric acid would likely yield N-ethyl-3-methyl-5-nitropyridin-2-amine. google.comgoogle.com Similarly, bromination would be expected to give the 5-bromo derivative. rsc.org

The introduction of such substituents would, in turn, significantly alter the electronic properties and subsequent reactivity of the molecule. An electron-withdrawing group like a nitro group at the C5 position would decrease the basicity of both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. Conversely, the introduction of further electron-donating groups would enhance basicity.

Table 2: Predicted Electrophilic Substitution Reactions

| Reaction | Reagent(s) | Predicted Major Product | Expected Impact on Reactivity |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-ethyl-3-methyl-5-nitropyridin-2-amine | Decreases basicity; deactivates the ring towards further electrophilic substitution. google.com |

| Bromination | Br₂ / Solvent | 5-Bromo-N-ethyl-3-methylpyridin-2-amine | Decreases basicity; provides a handle for cross-coupling reactions. rsc.org |

| Chlorination | Cl₂ or NCS | 5-Chloro-N-ethyl-3-methylpyridin-2-amine | Similar to bromination, decreases basicity and allows for further functionalization. |

| Sulfonation | Fuming H₂SO₄ | N-ethyl-2-(ethylamino)-3-methylpyridine-5-sulfonic acid | Increases acidity; introduces a strongly electron-withdrawing group. |

Annulation Reactions and Formation of Fused Heterocyclic Systems

The 2-aminopyridine (B139424) scaffold is a valuable building block for the synthesis of fused heterocyclic systems through annulation reactions. The endocyclic pyridine nitrogen and the exocyclic amino group of N-ethyl-3-methylpyridin-2-amine can both act as nucleophiles, enabling the construction of new rings.

A prominent example is the synthesis of imidazo[1,2-a]pyridines. This can be achieved through the reaction of N-ethyl-3-methylpyridin-2-amine with α-haloketones (a classic Tschitschibabin reaction), where the pyridine nitrogen initially displaces the halide, followed by intramolecular condensation of the exocyclic amino group onto the ketone carbonyl. bio-conferences.org Modern variations of this reaction utilize multicomponent strategies, for example, reacting the aminopyridine, an aldehyde, and an isonitrile in the presence of a catalyst to form 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org

Another important class of fused heterocycles accessible from this precursor are the pyrido[2,3-d]pyrimidines. These can be synthesized by reacting the aminopyridine with various reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. For instance, condensation with β-ketoesters or their equivalents can lead to the formation of pyrido[2,3-d]pyrimidin-7-ones. nih.gov

Table 3: Examples of Annulation Reactions to Form Fused Systems

| Target Fused System | Reaction Type | Co-reactant(s) | General Product Structure |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Tschitschibabin Reaction | α-Haloketones (e.g., Bromoacetone) | 8-ethyl-7-methyl-2-substituted-imidazo[1,2-a]pyridine |

| Imidazo[1,2-a]pyridines | Multicomponent Reaction | Aldehyde, Isocyanide | 3-amino-8-ethyl-7-methyl-2-substituted-imidazo[1,2-a]pyridine bio-conferences.org |

| Pyrido[2,3-d]pyrimidines | Condensation/Cyclization | β-Ketoesters, Malonates | 4-hydroxy-8-ethyl-7-methyl-pyrido[2,3-d]pyrimidin-2-one derivatives nih.gov |

| Pyrido[2,3-d]pyrimidines | Condensation/Cyclization | Guanidine, α,β-Unsaturated ester | 4-amino-8-ethyl-7-methyl-pyrido[2,3-d]pyrimidine derivatives nih.gov |

Systematic Structure-Reactivity Relationship Studies of Modified Analogues

While systematic structure-reactivity relationship (SRR) studies for N-ethyl-3-methylpyridin-2-amine are not specifically reported, the principles governing the reactivity of substituted pyridines are well-established. The reactivity of its analogues is primarily dictated by the electronic nature of substituents on the pyridine ring. rsc.org

The basicity of the molecule, a key parameter in its reactivity profile, is a function of the electron density at both the endocyclic and exocyclic nitrogen atoms. Electron-donating groups (EDGs) on the pyridine ring increase basicity, while electron-withdrawing groups (EWGs) decrease it. pharmaguideline.comcdnsciencepub.com The effect of a substituent can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). Studies on substituted anilines and aminopyridines show that the acid-strengthening effect (or base-weakening effect) of aza groups (the pyridine nitrogen) is additive and primarily inductive. cdnsciencepub.comresearchgate.net

Kinetic studies on the bromination of 5-substituted 2-aminopyridines have demonstrated that the reaction rate is sensitive to the electronic effects of the substituent at the 5-position. rsc.org An EWG at this position slows the rate of electrophilic attack, whereas an EDG would be expected to accelerate it.

Therefore, for analogues of N-ethyl-3-methylpyridin-2-amine, a systematic variation of the substituent at the 5-position would yield a predictable trend in reactivity.

Table 4: Predicted Substituent Effects on the Basicity of N-ethyl-3-methylpyridin-2-amine Analogues

| Substituent at C5 | Electronic Effect | Predicted pKa (relative to unsubstituted) | Predicted Reactivity in Electrophilic Substitution |

|---|---|---|---|

| -NO₂ | Strong EWG (Resonance & Inductive) | Lower | Slower |

| -CN | Strong EWG (Resonance & Inductive) | Lower | Slower |

| -Br | EWG (Inductive), Weak EDG (Resonance) | Lower | Slower |

| -H | (Reference) | Baseline | Baseline |

| -OCH₃ | Strong EDG (Resonance), EWG (Inductive) | Higher | Faster |

| -NH₂ | Strong EDG (Resonance & Inductive) | Higher | Much Faster |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group.

Future Research Directions and Emerging Paradigms for N Ethyl 3 Methylpyridin 2 Amine

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies is crucial for the sustainable and large-scale production of N-ethyl-3-methylpyridin-2-amine. Future research will likely concentrate on moving beyond traditional methods towards more elegant and efficient catalytic strategies.

One major focus will be the application of modern cross-coupling reactions. The development of palladium or copper-based catalyst systems, potentially utilizing advanced ligands, could enable highly efficient C-N bond formation under mild conditions. Another promising frontier is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted 2-aminopyridines in a single, atom-economical step. nih.gov These one-pot syntheses are valued for their efficiency, reduced waste, and potential for creating diverse molecular libraries. nih.gov

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic design. This includes the exploration of:

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Alternative Energy Sources: Microwave-assisted synthesis has already been shown to accelerate the preparation of aminopyridine derivatives and will likely be further optimized. nih.gov

Greener Solvents and Catalysts: A shift towards using benign solvents and catalysts derived from earth-abundant metals will be essential to minimize environmental impact.

Exploration of Unconventional Reactivity and Supramolecular Interactions

The unique arrangement of functional groups in N-ethyl-3-methylpyridin-2-amine provides a platform for exploring novel reactivity patterns and complex molecular assemblies.

Future investigations into its reactivity may focus on selective C-H bond functionalization. The development of catalysts that can precisely target and modify the C-H bonds of the ethyl or methyl groups would create powerful new pathways for diversification of the core structure. The amino group itself can act as a directing group, guiding a catalyst to specific sites on the molecule. Studies on other aminopyridines have shown diverse reactivity, including the formation of trinuclear metal clusters and complex transformations with halogens, suggesting a rich reaction landscape to explore. acs.orgrsc.orgresearchgate.net

The field of supramolecular chemistry offers exciting possibilities. The N-H group and the pyridine (B92270) nitrogen atom are prime sites for hydrogen bonding, which can be used to construct ordered, self-assembled structures. researchgate.netnih.gov Research will likely focus on creating discrete complexes, one-dimensional chains, or even more complex two-dimensional arrays through these non-covalent interactions. researchgate.net The interplay of hydrogen bonding and π-stacking interactions between pyridine rings can lead to the formation of well-defined geometries, such as linear, zig-zag, or helical structures, which are fundamental to the design of new functional materials. researchgate.netnih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions Involving N-ethyl-3-methylpyridin-2-amine

A deeper mechanistic understanding of reactions is critical for optimization and control. Advanced in situ spectroscopic techniques are becoming essential tools for observing chemical transformations in real-time.

Methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) allow researchers to monitor the concentration of reactants, intermediates, and products as a reaction proceeds. This provides invaluable data for kinetic analysis and mechanism elucidation. For example, recent work on the electrochemical synthesis of substituted pyridines utilized in-situ spectroscopy to support the proposed reaction mechanism involving a radical cation intermediate. scitechdaily.comacs.org

Applying these techniques to the synthesis or subsequent reactions of N-ethyl-3-methylpyridin-2-amine could reveal transient intermediates, identify catalyst deactivation pathways, and allow for rapid optimization of reaction conditions. This level of process understanding is a key tenet of modern chemical manufacturing and research.

Synergistic Integration of Experimental and Computational Methodologies

The combination of laboratory experiments and theoretical calculations offers a powerful, synergistic approach to chemical research. Computational chemistry, particularly methods like Density Functional Theory (DFT), can provide deep insights that guide experimental design. researchgate.net

Computational modeling can be applied to:

Predict Reactivity and Elucidate Mechanisms: Theoretical calculations can map out the energy landscapes of potential reaction pathways, helping to explain observed outcomes and predict new reactivity. researchgate.net

Analyze Spectroscopic Data: Computed NMR and IR spectra can be compared with experimental data to confirm molecular structures.

Design and Screen Catalysts: Virtual screening can identify promising catalyst candidates for synthetic reactions before they are tested in the lab.

Model Supramolecular Interactions: Simulations can clarify the forces and geometries involved in the self-assembly of molecules, complementing experimental structural data. scielo.br

Studies on various aminopyridines have already demonstrated the power of combining experimental work with computational analysis to understand everything from charge density distributions to the binding mechanisms of inhibitors. researchgate.netnih.gov This integrated approach accelerates the pace of discovery and leads to a more profound understanding of molecular behavior.

Exploration of N-ethyl-3-methylpyridin-2-amine as a Core Scaffold for New Material Applications

The structural and electronic properties of N-ethyl-3-methylpyridin-2-amine make it an attractive building block for the creation of advanced functional materials.

One significant area of exploration is in coordination chemistry. The pyridine nitrogen and the exocyclic amine can act as ligands, binding to metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). These materials are highly valued for their potential applications in gas storage, catalysis, and sensing. The ability of aminopyridine-type ligands to participate in the self-assembly of complex supramolecular structures with metal ions is well-documented. rsc.orgrsc.org

Furthermore, by attaching other functional groups, N-ethyl-3-methylpyridin-2-amine derivatives could be developed for applications in organic electronics. The introduction of chromophores could lead to new fluorescent materials for use in sensors or organic light-emitting diodes (OLEDs). The synthesis and study of various pyridine derivatives have already shown that their fluorescence properties can be tuned by modifying their substituents. researchgate.netresearchgate.net The core structure could also be incorporated into larger systems, such as organometallic nanoclusters with unique electronic and reactive properties. nih.gov

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-ethyl-3-methylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : Conventional synthesis involves nucleophilic substitution or reductive amination of pyridine precursors. Microwave-assisted methods (e.g., ) can reduce reaction times and improve yields. For example, coupling 3-methylpyridin-2-amine with ethyl halides under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Monitor progress using TLC or LC-MS .

Q. How can the structural integrity of N-ethyl-3-methylpyridin-2-amine be confirmed experimentally?

- Methodology : Use X-ray crystallography (SHELX suite, ) for definitive confirmation. Grow single crystals via slow evaporation in ethanol or dichloromethane. Compare experimental bond lengths/angles with Cambridge Structural Database (CSD, ) entries for analogous pyridinamine derivatives. Complementary techniques include / NMR (to verify substituent positions) and HRMS for molecular weight validation .

Q. What analytical methods are recommended for assessing the purity of N-ethyl-3-methylpyridin-2-amine?

- Methodology : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For trace impurities, use GC-MS with a polar stationary phase (e.g., DB-5). Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) provides additional purity validation. Cross-reference melting points with literature data if available .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-ethyl-3-methylpyridin-2-amine in catalytic systems?

- Methodology : Perform DFT calculations (B3LYP/6-31G* level) to map electron density and identify reactive sites (e.g., amine lone pairs). Use software like Gaussian or ORCA to simulate transition states for alkylation or acylation reactions. Validate models against experimental kinetics data. Machine learning pipelines (e.g., LabMate.AI , ) can optimize reaction parameters based on historical datasets .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of N-ethyl-3-methylpyridin-2-amine derivatives in medicinal chemistry?

- Methodology : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the 3-methyl or ethyl positions. Evaluate bioactivity (e.g., enzyme inhibition, ) using assays like fluorescence polarization or SPR. Correlate electronic (Hammett σ values) and steric (Taft parameters) effects with activity trends. Molecular docking (AutoDock Vina) can predict binding modes to target proteins .

Q. How should researchers handle air-sensitive intermediates during the synthesis of N-ethyl-3-methylpyridin-2-amine?

- Methodology : Conduct reactions under argon/nitrogen using Schlenk lines or gloveboxes. Use anhydrous solvents (distilled over molecular sieves) and pre-dried glassware. For moisture-sensitive steps (e.g., Grignard additions), employ syringe techniques for reagent transfer. Monitor oxygen levels with inline sensors and quench side products cautiously (e.g., slow addition to ice-cold ethanol) .

Q. How can discrepancies between crystallographic data and computational structural predictions be resolved?

- Methodology : Re-examine refinement parameters in SHELXL ( ) to ensure proper handling of disorder or thermal motion. Compare experimental torsion angles with conformational sampling results (Monte Carlo methods in MOE). If clashes persist, consider alternative space groups or solvent effects. Cross-validate with spectroscopic data (e.g., NOESY for proximity correlations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.